Bromodifluoroacetonitrile

Description

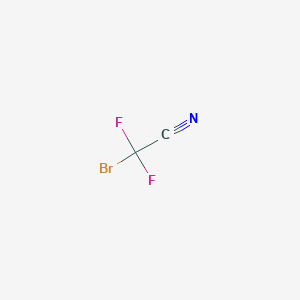

Bromodifluoroacetonitrile (BrCF₂CN) is an organobromine compound characterized by a nitrile group (-CN) and two fluorine atoms attached to a central carbon, with a bromine atom at the adjacent position. Its molecular formula is C₂BrF₂N, and it has a molecular weight of 156 g/mol. This compound has garnered significant attention in synthetic chemistry due to the unique electronic effects of the CF₂ and CN groups, which synergistically enhance its reactivity as a radical precursor. Recent studies highlight its application in photocatalytic cyanodifluoromethylation of alkenes, alkynes, and aromatic substrates under mild conditions . The CF₂CN moiety is particularly valuable in drug discovery and material science, offering enhanced stability and bioactivity compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-bromo-2,2-difluoroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF2N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSYCGWXKUPFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381997 | |

| Record name | BROMODIFLUOROACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7601-99-2 | |

| Record name | BROMODIFLUOROACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodifluoroacetonitrile can be synthesized through the reaction of bromine with difluoroacetonitrile under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the continuous addition of bromine to a solution of difluoroacetonitrile, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Bromodifluoroacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.

Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a difluoroacetamide derivative, while oxidation may produce a difluoroacetic acid derivative.

Scientific Research Applications

Bromodifluoroacetonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine atoms.

Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which bromodifluoroacetonitrile exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares BrCF₂CN with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Bromodifluoroacetonitrile | C₂BrF₂N | 156 | Not reported | Radical precursor in photocatalysis |

| Acetonitrile | C₂H₃N | 41.05 | 82 | Solvent, intermediate in synthesis |

| Ethyl Bromodifluoroacetate | C₄H₅BrF₂O₂ | 202.99 | 111–112 | Fluorinated building block |

| 2-(3-Bromo-4-fluorophenyl)acetonitrile | C₈H₅BrFN | 214 | Not reported | Pharmaceutical intermediate |

Key Observations :

- BrCF₂CN lacks aromaticity but exhibits high electrophilicity due to the electron-withdrawing -CN and -CF₂ groups, making it superior in radical-mediated reactions compared to acetonitrile .

- Ethyl bromodifluoroacetate shares bromine and fluorine substituents but serves as an ester precursor rather than a nitrile, limiting its utility in cyanofunctionalization .

- Aromatic bromo-fluoro nitriles (e.g., C₈H₅BrFN) feature extended conjugation, which stabilizes intermediates in cross-coupling reactions but reduces radical-generating efficiency .

Radical Generation

BrCF₂CN undergoes homolytic cleavage under visible-light photocatalysis to generate •CF₂CN radicals, enabling efficient cyanodifluoromethylation of unsaturated bonds. This contrasts with acetonitrile, which lacks halogen substituents and cannot act as a radical source .

Substitution Patterns

- Aromatic Analogs : Bromine in 2-(3-bromo-4-fluorophenyl)acetonitrile facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, whereas BrCF₂CN’s aliphatic bromine is more reactive in single-electron transfer (SET) processes .

- Ethyl Bromodifluoroacetate : The ester group undergoes hydrolysis or transesterification, whereas BrCF₂CN’s nitrile group participates in cycloaddition or nitrile-azide click chemistry .

Research Findings and Industrial Relevance

- Photocatalysis: BrCF₂CN enables cyanodifluoromethylation of styrenes and heteroarenes with >80% yield under blue-light irradiation, outperforming bromotrifluoroacetonitrile (BrCF₃CN) in selectivity .

- Drug Development: The CF₂CN group enhances metabolic stability in lead compounds, a feature absent in non-fluorinated nitriles like acetonitrile .

Biological Activity

Bromodifluoroacetonitrile (BDAC) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BDAC, including its synthesis, mechanism of action, and relevant case studies.

This compound is characterized by the presence of bromine and two fluorine atoms attached to an acetonitrile backbone. The molecular formula is C₂BrF₂N, and it exhibits distinct physicochemical properties that enhance its biological activity. The incorporation of fluorine atoms often increases lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The biological activity of BDAC primarily stems from its ability to interact with various cellular targets, potentially influencing enzymatic pathways and receptor functions. Fluorinated compounds are known to modulate biological processes through several mechanisms:

- Enzyme Inhibition : BDAC may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of electronegative fluorine atoms can enhance binding affinity by forming stronger interactions with active site residues.

- Receptor Modulation : BDAC could potentially interact with cell surface receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Research has indicated that brominated and fluorinated compounds exhibit antimicrobial properties. A study focused on the synthesis of fluoroalkyl cyanides highlighted the unique biological activities associated with these compounds, suggesting that BDAC may possess similar antimicrobial effects due to its structural characteristics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of BDAC on various cancer cell lines. Preliminary results suggest that BDAC exhibits selective cytotoxicity against certain tumor cells while sparing normal cells, indicating a potential therapeutic application in oncology. The mechanism behind this selectivity may involve the modulation of apoptosis pathways or disruption of cellular metabolism.

Case Studies

- Cytotoxic Effects on Cancer Cells : A study demonstrated that BDAC significantly inhibited the growth of breast cancer cell lines (MCF-7) at concentrations ranging from 10 µM to 50 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

- Antibacterial Efficacy : In vitro tests revealed that BDAC exhibited antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential applications in treating bacterial infections.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₂BrF₂N |

| Molecular Weight | 141.93 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Cytotoxicity (MCF-7) | EC₅₀ = 25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.